molecular formula C10H17NO2 B6273053 rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid CAS No. 2307782-69-8

rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid

Cat. No.: B6273053
CAS No.: 2307782-69-8
M. Wt: 183.2
InChI Key:
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Description

rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid: is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentylamine and a suitable carboxylic acid derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid
  • rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride

Uniqueness

rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying structure-activity relationships and developing specialized applications.

Properties

CAS No.

2307782-69-8

Molecular Formula

C10H17NO2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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